molecular formula C12H12N6O3 B2890404 N-{4-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl}acetamide CAS No. 372185-37-0

N-{4-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl}acetamide

Cat. No.: B2890404
CAS No.: 372185-37-0
M. Wt: 288.267
InChI Key: PROXTNAOTPKFFY-UHFFFAOYSA-N
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Description

N-{4-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl}acetamide: is a complex organic compound that belongs to the class of aminopyrimidines. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an amino group and a nitropyrimidine moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-aminophenylacetamide, undergoes nitration to introduce a nitro group at the desired position.

    Amination: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Pyrimidine Formation: The aminated intermediate is reacted with a suitable pyrimidine precursor under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under mild conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amino derivatives.

Scientific Research Applications

N-{4-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

N-{4-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl}acetamide can be compared with other aminopyrimidine derivatives, such as:

  • N-{4-[(6-amino-2-methylpyrimidin-4-yl)amino]phenyl}acetamide
  • N-{4-[(6-amino-5-bromopyrimidin-4-yl)amino]phenyl}acetamide
  • N-{4-[(6-amino-2,4-dimethylpyrimidin-5-yl)amino]phenyl}acetamide

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities

Properties

IUPAC Name

N-[4-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O3/c1-7(19)16-8-2-4-9(5-3-8)17-12-10(18(20)21)11(13)14-6-15-12/h2-6H,1H3,(H,16,19)(H3,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROXTNAOTPKFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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